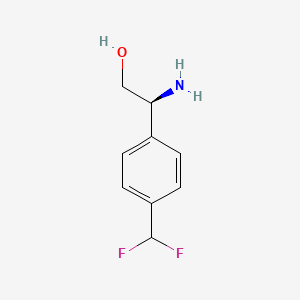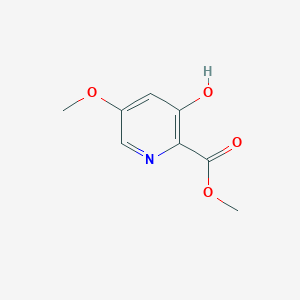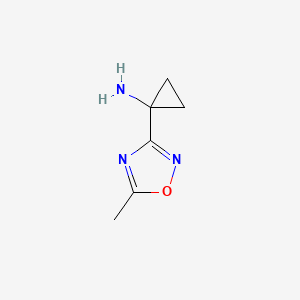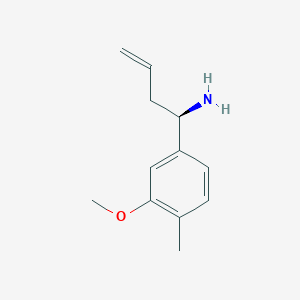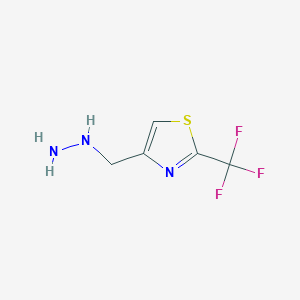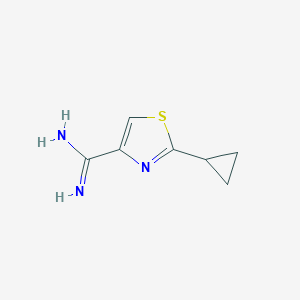
(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid: is a boronic acid derivative that features a pyridazinyl and pyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM): This method involves metal-hydrogen exchange via directed ortho-metallation followed by borylation.
Industrial Production Methods: Industrial production methods often rely on scalable versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology and Medicine:
Industry:
Mécanisme D'action
The mechanism by which (6-(6-Fluoropyridin-3-yl)-3-methoxypyridazin-4-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in catalytic processes, it can coordinate with metal centers, facilitating various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
(6-Fluoropyridin-3-yl)methanamine: This compound shares the fluoropyridinyl moiety but differs in its functional groups and overall structure.
(6-Fluoro-2-methylpyridin-3-yl)boronic acid: Another similar compound with a fluoropyridinyl group, but with different substituents.
Propriétés
Formule moléculaire |
C10H9BFN3O3 |
|---|---|
Poids moléculaire |
249.01 g/mol |
Nom IUPAC |
[6-(6-fluoropyridin-3-yl)-3-methoxypyridazin-4-yl]boronic acid |
InChI |
InChI=1S/C10H9BFN3O3/c1-18-10-7(11(16)17)4-8(14-15-10)6-2-3-9(12)13-5-6/h2-5,16-17H,1H3 |
Clé InChI |
KAIBEOBWYPOQPG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


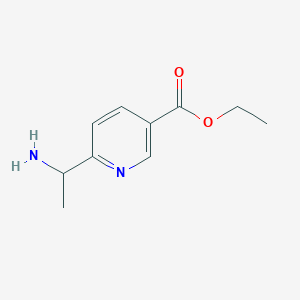
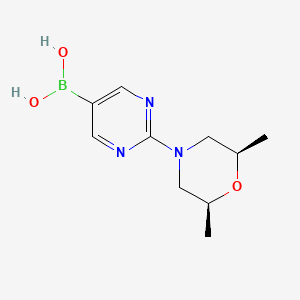
![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
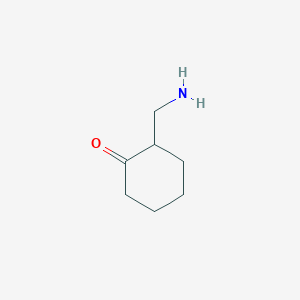
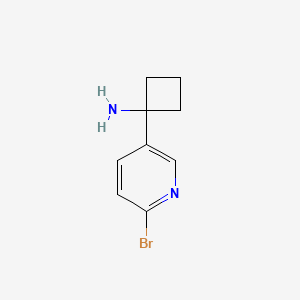
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)

